molecular formula C6H11NO2 B112476 3-Amino-3-cyclopropylpropanoic acid CAS No. 331633-72-8

3-Amino-3-cyclopropylpropanoic acid

Cat. No. B112476
M. Wt: 129.16 g/mol
InChI Key: IHWFMMMLMIDKCB-UHFFFAOYSA-N
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Patent
US07468375B2

Procedure details

A mixture of cyclopropanecarboxaldehyde (150.2 g, 2.1 mol), ammonium acetate (329.9 g, 4.3 mol), malonic acid (223 g, 2.1 mol), and ethanol (850 mL) was stirred at reflux for 19 h. The reaction was analyzed by LCMS and determined to be complete. The mixture was allowed to cool to room temperature. The heterogeneous mixture was further cooled with an ice-bath and stirred 3 h prior to collecting the solid precipitate by suction filtration. The cake was washed with cold ethanol (displacement wash: 250 mL) and the solids dried under vacuum to provide 146.5 g of the desired compound (53% yield) as a white solid. mp: 206-208° C.
Quantity
150.2 g
Type
reactant
Reaction Step One
Quantity
329.9 g
Type
reactant
Reaction Step One
Quantity
223 g
Type
reactant
Reaction Step One
Quantity
850 mL
Type
solvent
Reaction Step One
Yield
53%

Identifiers

REACTION_CXSMILES
[CH:1]1([CH:4]=O)[CH2:3][CH2:2]1.[C:6]([O-:9])(=[O:8])[CH3:7].[NH4+:10].C(O)(=O)CC(O)=O>C(O)C>[NH2:10][CH:4]([CH:1]1[CH2:2][CH2:3]1)[CH2:7][C:6]([OH:9])=[O:8] |f:1.2|

Inputs

Step One
Name
Quantity
150.2 g
Type
reactant
Smiles
C1(CC1)C=O
Name
Quantity
329.9 g
Type
reactant
Smiles
C(C)(=O)[O-].[NH4+]
Name
Quantity
223 g
Type
reactant
Smiles
C(CC(=O)O)(=O)O
Name
Quantity
850 mL
Type
solvent
Smiles
C(C)O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
was stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 19 h
Duration
19 h
TEMPERATURE
Type
TEMPERATURE
Details
The heterogeneous mixture was further cooled with an ice-bath
STIRRING
Type
STIRRING
Details
stirred 3 h
Duration
3 h
CUSTOM
Type
CUSTOM
Details
to collecting the solid precipitate
FILTRATION
Type
FILTRATION
Details
by suction filtration
WASH
Type
WASH
Details
The cake was washed with cold ethanol (displacement wash: 250 mL)
CUSTOM
Type
CUSTOM
Details
the solids dried under vacuum

Outcomes

Product
Name
Type
product
Smiles
NC(CC(=O)O)C1CC1
Measurements
Type Value Analysis
AMOUNT: MASS 146.5 g
YIELD: PERCENTYIELD 53%
YIELD: CALCULATEDPERCENTYIELD 54%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.